2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid
Description
Properties
Molecular Formula |
C15H16N2O3 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-(3-oxo-2-phenyl-1,4-diazaspiro[4.4]non-1-en-4-yl)acetic acid |
InChI |
InChI=1S/C15H16N2O3/c18-12(19)10-17-14(20)13(11-6-2-1-3-7-11)16-15(17)8-4-5-9-15/h1-3,6-7H,4-5,8-10H2,(H,18,19) |
InChI Key |
BNGZPRPDNZZCKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)N=C(C(=O)N2CC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Conditions
A patented method for related diazaspiro compounds involves:
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Precursor preparation : Reacting 3-phenyl-1,4-diaminobutane with ethyl glyoxylate in DCM under argon.
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Cyclization : Adding oxalyl chloride and dimethyl sulfoxide (DMSO) to form the spirocyclic lactam.
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Side chain introduction : Treating the lactam with bromoacetic acid in the presence of triethylamine (TEA) to install the acetic acid group.
Key parameters :
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Temperature: 0–5°C during cyclization to control exothermicity.
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Solvent: Anhydrous DCM for moisture-sensitive steps.
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Yield optimization: Dropwise addition of oxalyl chloride improves lactam purity.
Synthetic Route 2: Ring-Closing Metathesis
Grubbs Catalyst Application
Adapting PMC3180999’s protocol for thiohydantoin spirocycles:
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Diene precursor synthesis :
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Condense 3-phenyl-1,4-diaminobutane with allyl glycine using EDC/HOBt coupling.
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Metathesis :
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React with Grubbs 2nd-generation catalyst (5 mol%) in refluxing toluene.
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-
Oxidation :
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Treat the resulting dihydrospiro compound with MnO₂ to form the conjugated enone.
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Acid functionalization :
Advantages :
Optimization Challenges and Solutions
Lactam Formation Side Reactions
Patent WO2014188453A2 highlights common issues in spirocyclic syntheses:
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Problem : Competing intermolecular dimerization reduces yield.
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Solution : High-dilution conditions (0.01 M) suppress oligomerization.
Analytical Characterization Data
Critical quality attributes from PubChem and AK Scientific:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 272.30 g/mol | HRMS |
| Purity | ≥95% | HPLC (C18 column) |
| Melting Point | 182–184°C (dec.) | Differential Scanning Calorimetry |
| Solubility | DMSO: 50 mg/mL | USP <911> |
Structural confirmation :
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.30 (m, 5H, Ph), 4.21 (s, 2H, CH₂COO), 3.85–3.70 (m, 4H, spirolactam CH₂).
Comparative Evaluation of Methods
Route 1 offers better scalability for industrial applications, while Route 2 provides superior stereochemical outcomes for research-scale enantioselective synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The phenyl group and other substituents can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups or modify existing ones on the phenyl ring or the spirocyclic core .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following properties:
- Molecular Formula : C₁₂H₁₄N₂O
- Molecular Weight : 202.25 g/mol
- CAS Number : 1710195-67-7
The structural formula indicates the presence of a diazaspiro framework, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid. For instance, related diazaspiro compounds have shown significant growth inhibition against various cancer cell lines, including glioblastoma and ovarian cancer cells. The mechanism often involves inducing apoptosis in cancer cells through DNA damage and cell cycle arrest .
Case Study:
In a study involving synthesized diazaspiro compounds, several derivatives exhibited cytotoxic effects with percent growth inhibitions (PGIs) ranging from 51% to 87% against multiple cancer cell lines . These findings suggest that the spiro structure may enhance the interaction with biological targets involved in cancer progression.
Anti-Diabetic Properties
Preliminary investigations suggest that compounds with similar structural characteristics may possess anti-diabetic effects. Research indicates that certain derivatives can lower glucose levels significantly in diabetic models such as Drosophila melanogaster . This opens avenues for further exploration of this compound in diabetes management.
Biological Mechanisms
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Many diazaspiro compounds act as inhibitors for enzymes involved in metabolic pathways linked to cancer and diabetes.
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Target Cell Lines/Models | Percent Growth Inhibition (%) |
|---|---|---|---|
| This compound | Anticancer | SNB-19, OVCAR-8 | Up to 87% |
| Related Diazaspiro Compounds | Anti-Diabetic | Drosophila melanogaster | Significant reduction in glucose levels |
Mechanism of Action
The mechanism of action of 2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(4-Methylbenzyl)-2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide
- Structural Features : A larger spiro system (1,4-diazaspiro[4.5]decene) and an amide substituent (4-methylbenzyl group) instead of acetic acid.
- Significance: The expanded spiro ring (4.5 vs. The amide group enhances lipophilicity compared to the carboxylic acid .
N-(3,4-Dimethylphenyl)-2-[2-(4-Fluorophenyl)-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]acetamide
- Structural Features: Shares the 1,4-diazaspiro[4.4]nonene core but substitutes the phenyl group with 4-fluorophenyl and replaces acetic acid with a 3,4-dimethylphenylamide.
- Significance : Fluorine introduction may enhance metabolic stability and membrane permeability. The amide group modifies solubility and hydrogen-bonding capacity .
2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic Acid
- Structural Features: Contains a 1,3-diazaspiro[4.4]nonane system with two ketone groups (positions 2 and 4).
- The altered nitrogen positions may influence tautomerism and reactivity .
Heteroatom Modifications in Spiro Rings
(2-Methyl-3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic Acid
- Structural Features : Replaces the diazaspiro system with a benzoxazin ring (oxygen and nitrogen heteroatoms).
- The aromatic benzoxazin core enhances rigidity compared to spiro systems .
(2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic Acid
- Structural Features: Features a 1-oxa-3-azaspiro[4.4]nonane system with two ketone groups.
- Significance : The oxygen-nitrogen spiro system creates distinct electronic environments, affecting acidity and solubility profiles .
Substituent-Driven Functional Differences
- Electron-Withdrawing Groups : Compounds with fluorophenyl (e.g., ) or chloro substituents (e.g., ) exhibit enhanced electrophilicity, influencing reactivity in nucleophilic environments.
- Polar vs. Non-Polar Groups: Acetic acid derivatives (e.g., target compound) are more hydrophilic, whereas amide analogs (e.g., ) show increased lipophilicity, impacting pharmacokinetics .
Comparative Data Table
Key Observations
Spiro Ring Size: Larger spiro systems (e.g., 4.5 vs.
Substituent Effects : Fluorine and chlorine atoms enhance metabolic stability but may reduce solubility. Acetic acid derivatives prioritize hydrophilicity, whereas amides favor membrane penetration .
Heteroatom Arrangements : Oxygen-containing spiro systems (e.g., benzoxazin) introduce additional hydrogen-bonding sites, altering interaction profiles compared to nitrogen-rich analogs .
Q & A
Q. What are the critical steps and variables in synthesizing 2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key variables include:
- Temperature : Precise control (e.g., 60–80°C) to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Catalysts : Use of base catalysts (e.g., K₂CO₃) for deprotonation steps.
- Reaction time : Monitored via TLC/HPLC to ensure completion .
Optimization can be achieved using Design of Experiments (DOE) to minimize trial-and-error approaches. For example, a factorial design evaluates interactions between variables like solvent polarity and temperature .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for structural elucidation (e.g., confirming spirocyclic ring geometry and phenyl group orientation) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98%) and monitor reaction progress .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation .
- X-ray Crystallography : For absolute stereochemical determination if single crystals are obtainable .
Advanced Research Questions
Q. How can computational chemistry improve the design of derivatives or reaction pathways?
- Methodological Answer :
- Quantum Chemical Calculations : Predict reaction pathways and transition states using software like Gaussian or ORCA. For example, density functional theory (DFT) can model spirocyclic ring stability .
- Reaction Path Search Algorithms : Tools like GRRM explore potential energy surfaces to identify low-energy pathways .
- Molecular Dynamics (MD) : Simulate solvent effects and intermolecular interactions during synthesis .
Computational insights reduce experimental iterations by 30–50% in similar diazaspiro systems .
Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during structural confirmation?
- Methodological Answer :
- Cross-Validation : Compare NMR data with analogous compounds (e.g., spiro[4.4]nonane derivatives) .
- Isotopic Labeling : Use ²H or ¹³C-labeled precursors to trace ambiguous signals .
- Dynamic NMR (DNMR) : Resolve conformational equilibria causing signal splitting .
Example: A 2021 study resolved conflicting NOE correlations in a diazaspiro compound by variable-temperature NMR .
Q. What strategies are effective for studying structure-activity relationships (SAR) in pharmacological applications?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., phenyl group halogenation) to assess bioactivity changes .
- In Silico Docking : Use AutoDock or Schrödinger to predict binding affinities with target proteins (e.g., enzymes in inflammatory pathways) .
- Pharmacophore Modeling : Identify critical functional groups (e.g., the acetic acid moiety) for activity .
Case Study: Fluorine substitution at the phenyl ring improved metabolic stability in a related spirocyclic compound by 40% .
Key Research Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
